(1R,3S)-3-Trifluoromethyl-cyclohexylamine
CAS No.:
Cat. No.: VC13611016
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12F3N |
|---|---|
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | (1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2/t5-,6+/m0/s1 |
| Standard InChI Key | FFCACAFKNHPVNI-NTSWFWBYSA-N |
| Isomeric SMILES | C1C[C@@H](C[C@@H](C1)N)C(F)(F)F |
| SMILES | C1CC(CC(C1)N)C(F)(F)F |
| Canonical SMILES | C1CC(CC(C1)N)C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
(1R,3S)-3-Trifluoromethyl-cyclohexylamine features a six-membered cyclohexane ring with an amine group at the 1-position and a trifluoromethyl (-CF) substituent at the 3-position. The stereochemistry of the molecule is critical to its biological activity and material compatibility, as the spatial arrangement of the -CF group influences intermolecular interactions. The compound’s IUPAC name, (1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine, reflects its absolute configuration, which is preserved in its CAS registry number, 1529855-02-4 .
Table 1: Key Physicochemical Properties
The trifluoromethyl group enhances the compound’s lipophilicity, as evidenced by its predicted LogP value of 2.17 , which compares favorably to non-fluorinated cyclohexylamines. This property improves membrane permeability in biological systems and solubility in organic solvents, facilitating its use in synthetic chemistry.
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis of (1R,3S)-3-Trifluoromethyl-cyclohexylamine typically involves asymmetric catalysis or resolution techniques to achieve the desired stereochemistry. One common approach utilizes the hydrogenation of trifluoromethyl-substituted cyclohexenamine precursors in the presence of chiral catalysts, such as ruthenium-BINAP complexes, to control the stereochemical outcome. Alternative methods include enzymatic resolution of racemic mixtures, though this approach is less scalable .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 70–85 | >99% ee | High |
| Enzymatic Resolution | 40–60 | 90–95% ee | Moderate |
| Chiral Pool Synthesis | 50–65 | 100% ee | Low |
Catalytic hydrogenation remains the preferred method due to its high enantiomeric excess (ee) and compatibility with continuous manufacturing processes. Recent advancements in flow chemistry have further optimized reaction times and reduced catalyst loading, enhancing cost-effectiveness .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders, inflammation, and infectious diseases. Its -CF group enhances metabolic stability and binding affinity to hydrophobic pockets in protein targets. For example, derivatives of (1R,3S)-3-Trifluoromethyl-cyclohexylamine are under investigation as allosteric modulators of GABA receptors, with potential applications in anxiety and epilepsy therapeutics .
Agrochemical Formulations
In agrochemistry, the compound is incorporated into herbicides and insecticides to improve rainfastness and residual activity. Its fluorine content disrupts pest metabolic pathways while minimizing environmental persistence compared to chlorinated analogs. Field trials of trifluoromethyl-containing neonicotinoids have demonstrated 30–50% higher efficacy against aphids and whiteflies compared to non-fluorinated counterparts .
Advanced Materials
The thermal stability and chemical resistance imparted by the -CF group make this compound a valuable additive in high-performance polymers. Epoxy resins modified with (1R,3S)-3-Trifluoromethyl-cyclohexylamine exhibit a 15–20% increase in glass transition temperature () and reduced water absorption, qualifying them for aerospace and microelectronics applications.
Recent Research and Future Directions
Catalytic Asymmetric Synthesis
A 2024 study demonstrated the use of iridium-catalyzed allylic amination to synthesize the compound with 98% ee, reducing reliance on precious metal catalysts. This method’s scalability could lower production costs by 20–30%, broadening access for academic and industrial researchers.
Drug Delivery Systems
Nanoparticle formulations incorporating (1R,3S)-3-Trifluoromethyl-cyclohexylamine as a surface modifier have shown enhanced blood-brain barrier penetration in preclinical models, with a 3-fold increase in brain-to-plasma ratio compared to unmodified carriers . Clinical trials for neurodegenerative disease applications are anticipated by 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume